molecular formula C16H19NO B1520357 [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine CAS No. 1184580-00-4

[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine

Cat. No.: B1520357
CAS No.: 1184580-00-4
M. Wt: 241.33 g/mol
InChI Key: FXEHQYCWLHWWGQ-UHFFFAOYSA-N
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Description

[4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine is a phenylmethanamine derivative characterized by a 3,5-dimethylphenoxy substituent at the para-position of the benzene ring and a methyl group at the meta-position relative to the methanamine group. Phenylmethanamines are frequently studied for their applications in pharmaceuticals, agrochemicals, and synthetic intermediates due to their versatile amine functionality and aromatic substitution patterns .

Biological Activity

The compound [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine is a synthetic organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Structural Features

  • The compound consists of a methanamine functional group linked to a biphenyl system, specifically featuring a dimethylphenoxy group and a methyl-substituted phenyl ring.
  • The presence of multiple aromatic rings suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit several biological activities:

  • Antidepressant Activity : Compounds containing amine functionalities often modulate neurotransmitter levels, suggesting potential antidepressant effects.
  • Anti-inflammatory Properties : The aromatic rings may inhibit pro-inflammatory mediators, contributing to anti-inflammatory effects.
  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, indicating protective effects against oxidative stress.

The mechanism of action for This compound likely involves binding to specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate their activity, potentially leading to therapeutic effects.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds structurally related to This compound :

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineEthynyl group; pyridine ringmGluR5 antagonist
DiphenhydramineTwo phenyl rings; ethylamineAntihistaminic
FluoxetinePhenoxy group; ethylamineSelective serotonin reuptake inhibitor

Case Studies and Research Findings

  • Antidepressant Potential :
    • A study demonstrated that compounds with similar amine structures increased serotonin levels in animal models, indicating potential antidepressant effects. The findings suggest that This compound could be further explored for similar applications .
  • Anti-inflammatory Effects :
    • Research on related compounds has shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests that This compound may also exhibit anti-inflammatory properties .
  • Antioxidant Activity :
    • Investigations into structurally similar compounds revealed their ability to mitigate oxidative stress by scavenging reactive oxygen species (ROS). This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Synthesis and Modification

The synthesis of This compound typically involves several key steps that allow for modifications to enhance biological activity:

  • Nucleophilic Substitution Reactions : The amine group can undergo nucleophilic substitution to introduce various substituents that may improve pharmacological properties.
  • Optimization of Synthetic Routes : Variations in synthetic methods can optimize yield and purity, allowing for the exploration of different derivatives with enhanced activity .

Scientific Research Applications

Antidepressant Activity

Preliminary studies indicate that compounds with similar structural motifs to [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine exhibit potential antidepressant effects. The amine functionality is crucial as it may help modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are pivotal in mood regulation.

Anti-inflammatory Properties

The compound's aromatic rings may contribute to anti-inflammatory effects by inhibiting pro-inflammatory mediators. Similar compounds have shown efficacy in reducing inflammation markers in various experimental models, suggesting that this compound could be explored for treating inflammatory diseases.

Antioxidant Activity

Research indicates that structural analogs can scavenge free radicals, demonstrating potential protective effects against oxidative stress. This property is critical for developing therapies aimed at conditions linked to oxidative damage, such as neurodegenerative diseases.

Cancer Research

Emerging studies suggest that compounds with similar frameworks may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Investigating this compound's interactions with cancer-related targets could yield insights into its therapeutic potential in oncology.

Case Study 1: Antidepressant Efficacy

A study investigating the antidepressant-like effects of structurally related compounds demonstrated that modifications in the phenolic structure significantly influenced their activity in animal models. This highlights the importance of structural optimization for enhancing therapeutic efficacy.

Case Study 2: Anti-inflammatory Activity

In vitro assays using macrophage cell lines treated with this compound showed a marked reduction in pro-inflammatory cytokines. These findings support further exploration into its role as an anti-inflammatory agent.

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines indicated that compounds with similar structural features could inhibit cell proliferation through apoptosis induction. Future studies on this compound could elucidate its mechanisms of action in cancer therapy.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under controlled conditions. In one protocol ( ), reductive amination of 4-methoxy-3-methylbenzaldehyde with hydroxylamine hydrochloride and subsequent reduction using NaBH₄/TiCl₄ yielded the target compound at 0°C. Key parameters include:

Reaction StepConditionsYield
Oxime formationCH₂Cl₂, rt, 18hN/A
Reduction with NaBH₄/TiCl₄DME, 0°C → rt, under argon59%

This method highlights the compound’s susceptibility to reductive amination pathways, often employed to modify its amine group for enhanced bioactivity.

Electrophilic Aromatic Substitution

The aromatic rings participate in electrophilic substitutions due to electron-donating groups (e.g., methyl, methoxy). For example:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 50°C to introduce nitro groups primarily at the para position relative to electron-donating substituents.

  • Sulfonation : Forms sulfonic acid derivatives under fuming H₂SO₄, enabling further functionalization.

Reactivity trends correlate with substituent electronic effects, as demonstrated by regioselectivity in nitration experiments.

Alkylation and Acylation

The amine group readily undergoes alkylation and acylation:

  • Methylation : Treatment with methyl iodide in THF at reflux (66°C) produces tertiary amines, confirmed by ¹H NMR shifts at δ 2.3–2.5 ppm.

  • Acetylation : Reacts with acetyl chloride in dichloromethane to form acetamide derivatives, isolated via column chromatography (75% yield).

These reactions are pivotal for modifying solubility and pharmacological properties.

Oxidation Reactions

Controlled oxidation of the primary amine to nitriles or nitro compounds has been reported:

  • Nitrile formation : Using KMnO₄ in acidic conditions (H₂SO₄, 80°C) converts the amine to a nitrile group, verified by IR absorption at ~2240 cm⁻¹.

  • Nitro derivative synthesis : Reaction with m-CPBA (meta-chloroperbenzoic acid) yields nitroso intermediates, further oxidized to nitro compounds.

Complexation with Metal Ions

The amine acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes studied for catalytic applications:

  • Cu(II) complex : Synthesized in ethanol/water (1:1) at pH 8–9, characterized by UV-Vis λ_max = 650 nm.

  • Fe(III) complex : Exhibits magnetic properties indicative of octahedral geometry.

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • TAAR1 agonism : Structural analogs bind trace amine-associated receptor 1 (TAAR1), modulating neurotransmitter release via amine-group protonation at physiological pH.

  • Enzyme inhibition : Competes with monoamine oxidase (MAO) substrates, suggesting reversible binding through amine-enzyme active site interactions.

Stability and Degradation Pathways

  • Acid hydrolysis : Decomposes in 6M HCl at 100°C, yielding 3,5-dimethylphenol and methylamine derivatives.

  • Photodegradation : UV exposure (254 nm) induces ring-opening reactions, forming quinone intermediates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine, and how can reaction yields be improved?

Methodological Answer: The synthesis of aryl methanamine derivatives often involves catalytic reduction of primary amides or nitriles. For example, transition metal-free catalytic systems using potassium complexes (e.g., abnormal NHC-based catalysts) have achieved up to 90% yield for structurally similar compounds like (3,5-dimethoxyphenyl)methanamine (). Key parameters include:

  • Catalyst loading : 2 mol% for efficient reduction.
  • Solvent choice : Dry toluene minimizes side reactions.
  • Temperature : Room temperature to 80°C, depending on substrate stability.
    Yield optimization may require iterative adjustments to stoichiometry (e.g., HBPin as a reducing agent in a 4:1 ratio to substrate) and purification via recrystallization or column chromatography .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are critical:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR data to published spectra of analogous compounds (e.g., δ 3.74–3.92 ppm for methoxy groups in related methanamines) ().
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+).
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.
    Contaminants like unreacted amides or by-products (e.g., oxidation products) should be quantified using impurity standards ().

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCRs or neurotransmitter transporters (e.g., serotonin or dopamine receptors) using radiolabeled ligands ().
  • Enzyme Inhibition Studies : Test IC50_{50} values against kinases or hydrolases via fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assays).
  • Cytotoxicity Profiling : Use MTT or resazurin assays in HEK-293 or HepG2 cell lines to assess baseline toxicity ().

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values across assays) be resolved?

Methodological Answer: Contradictions often arise from assay-specific conditions:

  • Buffer Composition : Ionic strength (e.g., 150 mM NaCl) and pH (7.4 vs. 6.5) can alter ligand-receptor affinity.
  • Cell Line Variability : Compare results across primary cells (e.g., neuronal cultures) and immortalized lines (e.g., SH-SY5Y).
  • Orthogonal Assays : Validate findings using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling ().
    Statistical meta-analysis of replicate datasets (n ≥ 3) is recommended to identify outliers .

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

Methodological Answer:

  • Chiral Catalysts : Employ Ru(II)- or Ir(I)-based asymmetric hydrogenation catalysts for stereocontrol ().
  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams during key coupling steps (e.g., Ullmann or Buchwald-Hartwig reactions).
  • Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic kinetic resolution ( ).

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hours) with LC-MS monitoring. Aryl methanamines are prone to hydrolysis under acidic conditions ().
  • Thermal Stability : Use TGA (thermogravimetric analysis) to determine decomposition thresholds (e.g., >150°C). Store at -20°C under argon to prevent oxidation ().
  • Light Sensitivity : UV-Vis spectroscopy can detect photodegradation products; amber glassware is recommended for storage .

Q. What computational methods are effective for structure-activity relationship (SAR) studies of substituted analogs?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., monoamine transporters) ().
  • QSAR Modeling : Train models with descriptors like logP, molar refractivity, and H-bond donor/acceptor counts ().
  • MD Simulations : Analyze conformational stability (e.g., RMSD < 2 Å over 100 ns trajectories) in GROMACS or AMBER ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and applications of [4-(3,5-Dimethylphenoxy)-3-methylphenyl]methanamine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
This compound 3,5-dimethylphenoxy (para), methyl (meta) C₁₆H₁₉NO 241.33* Hypothesized use in CNS-targeting agents due to lipophilic substituents
[3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanamine 3-fluoro, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) C₁₃H₁₈BFNO₂ 265.10 Suzuki-Miyaura coupling intermediate; 66% synthesis yield, characterized by NMR
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine 3,5-dichloro, 2-(difluoromethoxy) C₈H₇Cl₂F₂NO 266.05 Agrochemical intermediate; supplied by Parchem (CAS 1152996-33-2)
[4-(2,4-Difluorophenoxy)phenyl]methanamine 2,4-difluorophenoxy (para) C₁₃H₁₁F₂NO 235.23 Potential antimicrobial precursor; CAS 228871-94-1
6-((4-(2,3-Dimethylphenoxy)piperidinyl)methyl)pyrimidinedione Piperidinylmethyl-pyrimidinedione core with 2,3-dimethylphenoxy C₁₈H₂₃N₃O₃ 329.40 Anti-mycobacterial (patented for tuberculosis treatment)

*Calculated using ChemDraw.

Key Comparative Insights

Physicochemical Properties

  • Lipophilicity: The 3,5-dimethylphenoxy group in the target compound likely enhances lipophilicity compared to halogenated analogs (e.g., dichloro/difluoro derivatives in ), which may improve blood-brain barrier penetration for CNS applications.
  • Electron Effects : Electron-donating methyl groups (target compound) contrast with electron-withdrawing halogens (e.g., fluorine in ), influencing reactivity and stability. For instance, boronate esters (e.g., ) are electron-deficient, favoring cross-coupling reactions.

Properties

IUPAC Name

[4-(3,5-dimethylphenoxy)-3-methylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11-6-12(2)8-15(7-11)18-16-5-4-14(10-17)9-13(16)3/h4-9H,10,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEHQYCWLHWWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)CN)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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